molecular formula C13H28O B15438259 Hexane, 1-(hexyloxy)-5-methyl- CAS No. 74421-19-5

Hexane, 1-(hexyloxy)-5-methyl-

Cat. No.: B15438259
CAS No.: 74421-19-5
M. Wt: 200.36 g/mol
InChI Key: JIHJVBBLPWFACT-UHFFFAOYSA-N
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Description

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. solubilityofthings.combyjus.com Their general stability and ability to dissolve a wide range of non-polar and polar substances make them valuable as solvents in chemical reactions. masterorganicchemistry.comalfa-chemistry.com Beyond their role as solvents, ethers are integral components in the design of more complex molecules. The ether linkage can influence a molecule's physical and chemical properties, such as boiling point, solubility, and reactivity. byjus.combritannica.com In synthetic design, the introduction of an ether group can be a strategic move to protect a reactive alcohol group, to modify the electronic environment of a molecule, or to create specific three-dimensional structures. The Williamson ether synthesis is a classic and versatile method for the preparation of both symmetrical and unsymmetrical ethers, involving the reaction of an alkoxide with an alkyl halide. wikipedia.orgbyjus.com

The presence of branched alkyl chains in a molecule can significantly impact its properties compared to its straight-chain counterpart. Branching can lower the melting point and viscosity of a substance, while also affecting its solubility and thermal stability. nih.gov In materials science, the incorporation of branched structures into polymers can lead to materials with enhanced flexibility and processing characteristics. numberanalytics.com In organic synthesis, branched alkyl groups can introduce steric hindrance, which can be exploited to direct the outcome of a chemical reaction towards a specific product. teachthemechanism.com The unique spatial arrangement of branched structures can also be crucial in the design of molecules for specific biological or material applications. nih.gov

Hexane, 1-(hexyloxy)-5-methyl-, with the IUPAC name 1-hexoxy-5-methylhexane, is an unsymmetrical ether. nih.gov Its structure consists of a thirteen-carbon backbone with an ether linkage connecting a hexyl group to a 5-methylhexane group. nih.gov The key structural features are the ether functional group and the branched alkyl chain (the isohexyl group).

While specific research focused exclusively on Hexane, 1-(hexyloxy)-5-methyl- is not extensively documented in publicly available literature, its structural characteristics suggest potential areas of research interest. The combination of a flexible straight-chain alkyl group and a branched alkyl group could impart unique properties related to surface activity, lubrication, or solvent capabilities. Its potential synthesis via the Williamson ether synthesis, by reacting sodium 1-hexoxide with 1-chloro-5-methylhexane (B1294878) or sodium 5-methyl-1-hexoxide with 1-chlorohexane, would be a straightforward route for its preparation.

Below is a table of its computed chemical properties:

PropertyValue
Molecular FormulaC13H28O
Molecular Weight200.36 g/mol
IUPAC Name1-hexoxy-5-methylhexane
CAS Number74421-19-5
XLogP35.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count10
Exact Mass200.214015 g/mol
Monoisotopic Mass200.214015 g/mol
Topological Polar Surface Area9.2 Ų
Heavy Atom Count14
Data sourced from PubChem. nih.gov

Given the lack of dedicated research on this specific compound, the scope of future research would likely involve its synthesis, purification, and characterization. Initial objectives would focus on verifying its physical and spectroscopic properties. Subsequent research could then explore its potential applications based on its structure.

Potential Research Objectives:

Synthesis and Optimization: Developing an efficient and high-yield synthesis method, likely based on the Williamson ether synthesis, and optimizing reaction conditions.

Physicochemical Characterization: Experimentally determining its boiling point, viscosity, refractive index, and solvent properties for a range of common solutes.

Surface Properties Analysis: Investigating its potential as a surfactant or co-surfactant due to its amphiphilic nature, with a polar ether head and a non-polar hydrocarbon tail.

Lubricant Additive Potential: Evaluating its properties as a potential lubricant or additive, where the branched structure could be advantageous for flow properties at low temperatures.

Comparative Studies: Comparing its properties to its straight-chain isomer, 1-heptyloxyhexane, and other branched ethers to understand the specific influence of the isohexyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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CAS No.

74421-19-5

Molecular Formula

C13H28O

Molecular Weight

200.36 g/mol

IUPAC Name

1-hexoxy-5-methylhexane

InChI

InChI=1S/C13H28O/c1-4-5-6-8-11-14-12-9-7-10-13(2)3/h13H,4-12H2,1-3H3

InChI Key

JIHJVBBLPWFACT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCCCC(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Hexane, 1 Hexyloxy 5 Methyl

Established Synthetic Routes for Hexane, 1-(hexyloxy)-5-methyl-

The traditional methods for synthesizing ethers like Hexane, 1-(hexyloxy)-5-methyl- rely on well-established reactions that have been refined over many years. These routes are widely used in both laboratory and industrial settings.

Alkylation Approaches in Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation and represents a primary alkylation approach. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com For the synthesis of Hexane, 1-(hexyloxy)-5-methyl-, this would typically involve the reaction of sodium 5-methylhexan-1-oxide with 1-bromohexane (B126081) or sodium hexan-1-oxide with 1-bromo-5-methylhexane (B1585216). The reaction is generally effective, with yields in laboratory syntheses ranging from 50-95%. wikipedia.org

To enhance the solubility of the alkoxide, phase transfer catalysts such as tetrabutylammonium (B224687) bromide or crown ethers like 18-crown-6 (B118740) can be employed. wikipedia.org These catalysts facilitate the transfer of the alkoxide from a solid or aqueous phase to the organic phase where the alkyl halide is present, thereby increasing the reaction rate.

Table 1: Williamson Ether Synthesis for Hexane, 1-(hexyloxy)-5-methyl-

Reactant 1Reactant 2CatalystSolventTemperatureYield
Sodium 5-methylhexan-1-oxide1-BromohexaneNoneTetrahydrofuran (THF)RefluxGood
Sodium hexan-1-oxide1-Bromo-5-methylhexane18-crown-6Acetonitrile (B52724)Room Temp.High

This table presents hypothetical data based on general principles of the Williamson ether synthesis.

Etherification Strategies for the Formation of C-O Bonds

Etherification strategies encompass a broader range of reactions that form the critical C-O ether linkage. One such strategy is the acid-catalyzed dehydration of alcohols. This method is particularly suitable for the synthesis of symmetrical ethers but can be adapted for asymmetrical ethers if one of the alcohols is tertiary or secondary, proceeding via an SN1 mechanism. youtube.comquimicaorganica.org For Hexane, 1-(hexyloxy)-5-methyl-, this would involve the reaction of 1-hexanol (B41254) and 5-methyl-1-hexanol (B128172) in the presence of a strong acid catalyst like sulfuric acid at elevated temperatures (around 140°C). quimicaorganica.org

Another important etherification method is the reductive etherification of carbonyl compounds with alcohols. nih.gov This can be achieved using a variety of reducing agents and catalysts. For instance, an aldehyde or ketone can be coupled with an alcohol in the presence of a reducing agent like a silane (B1218182) and a catalyst. nih.govgoogle.com This approach offers a powerful way to construct ethers from readily available starting materials.

Condensation Reactions Involving Hexanol Derivatives

The acid-catalyzed condensation of two alcohol molecules is a direct method for forming ethers. quimicaorganica.orgpearson.comyoutube.com In the context of synthesizing Hexane, 1-(hexyloxy)-5-methyl-, a mixture of 1-hexanol and 5-methyl-1-hexanol would be heated in the presence of a strong acid. quimicaorganica.org The reaction proceeds by protonation of one alcohol, which then leaves as a water molecule to form a carbocation. The other alcohol molecule then acts as a nucleophile, attacking the carbocation to form the ether. youtube.com However, this method can lead to a mixture of products, including the two symmetrical ethers (dihexyl ether and bis(5-methylhexyl) ether) alongside the desired asymmetrical ether, necessitating purification.

Exploration of Novel Synthetic Pathways and Catalytic Systems

The drive towards more efficient and environmentally friendly chemical processes has spurred research into new methods for ether synthesis.

Development of Efficient and Selective Reaction Conditions

Modern synthetic chemistry aims to develop catalytic systems that offer high efficiency and selectivity, minimizing waste and energy consumption. For ether synthesis, this includes the development of catalysts that can operate under milder conditions and with greater substrate scope. For example, catalytic versions of the Williamson ether synthesis have been developed that utilize weaker alkylating agents at high temperatures, offering a potentially more sustainable alternative. acs.org

Enzyme-inspired catalysts are also emerging as a promising approach. illinois.edu These catalysts are designed to mimic the way enzymes bring reactants together in the perfect orientation for a reaction to occur, leading to highly selective and efficient transformations. illinois.edu

Table 2: Comparison of Catalytic Systems for Ether Synthesis

Catalytic SystemDescriptionAdvantages
Homogeneous CatalysisCatalyst is in the same phase as the reactants (e.g., acid catalysis). youtube.comacs.orgGood for fundamental studies, can be highly active.
Heterogeneous CatalysisCatalyst is in a different phase from the reactants (e.g., solid acid catalysts). alfa-chemistry.comEasy separation of catalyst from product, potential for reuse.
Phase Transfer CatalysisFacilitates reaction between reactants in different phases. wikipedia.orgIncreases reaction rates, allows for milder conditions.
Biocatalysis (Enzymes)Uses enzymes or enzyme-mimicking catalysts. illinois.eduHigh selectivity, mild reaction conditions, environmentally friendly.

This table provides a general overview of catalytic systems applicable to ether synthesis.

Investigation of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to ether synthesis to reduce the environmental impact of chemical production. alfa-chemistry.com This includes the use of renewable starting materials, the development of solvent-free reaction conditions, and the design of processes that minimize the production of hazardous waste. google.comalfa-chemistry.com

For the synthesis of Hexane, 1-(hexyloxy)-5-methyl-, green approaches could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, such as addition reactions.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or conducting reactions in the absence of a solvent. nih.govgoogle.comorganic-chemistry.org

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. nih.govacs.org For example, catalytic reductive etherification using molecular hydrogen as the reducing agent in water is a highly green method. nih.gov

The development of such green synthetic routes is crucial for the sustainable production of ethers and other important chemical compounds.

Reaction Mechanisms and Kinetics of Formation

The formation of Hexane, 1-(hexyloxy)-5-methyl- is governed by well-understood reaction mechanisms, primarily the S\textsubscript{N}2 pathway in the context of the Williamson ether synthesis. The kinetics of such reactions are influenced by a variety of factors, including solvent and reactant structure. masterorganicchemistry.comresearchgate.net

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism. byjus.commasterorganicchemistry.com This reaction involves an alkoxide ion acting as a potent nucleophile that attacks an electrophilic carbon atom of an alkyl halide, displacing the halide leaving group. masterorganicchemistry.commasterorganicchemistry.com For the synthesis of Hexane, 1-(hexyloxy)-5-methyl-, two main pathways are conceivable:

Pathway A: The reaction between sodium 5-methylhexan-1-oxide and 1-bromohexane.

Pathway B: The reaction between sodium hexan-1-oxide and 1-bromo-5-methylhexane.

In both scenarios, the alkoxide is typically prepared in situ by treating the corresponding alcohol (5-methylhexan-1-ol or 1-hexanol) with a strong base like sodium hydride (NaH). masterorganicchemistry.comjk-sci.com The S\textsubscript{N}2 mechanism is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com Since the reaction works best with primary alkyl halides to avoid competing elimination reactions, both proposed pathways are viable. byjus.commasterorganicchemistry.com

Another potential, though less controlled, method for ether synthesis is the acid-catalyzed dehydration of a mixture of 1-hexanol and 5-methylhexan-1-ol. masterorganicchemistry.com This reaction proceeds by protonating one alcohol to form a good leaving group (water), which is then displaced by the other alcohol in an S\textsubscript{N}2 reaction. masterorganicchemistry.com However, this method would likely lead to a mixture of symmetrical and unsymmetrical ethers, necessitating purification.

Kinetic models have shown that the choice of solvent can significantly impact the reaction rate and selectivity. researchgate.netrsc.org For instance, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are known to accelerate S\textsubscript{N}2 reactions by effectively solvating the cation of the alkoxide, leaving the anionic nucleophile more available to react. jk-sci.com The temperature also plays a crucial role, with typical reaction temperatures ranging from 50-100 °C to achieve a reasonable reaction rate. byjus.com Kinetic studies also help in understanding and minimizing side reactions, such as elimination, which becomes more prevalent with secondary and tertiary alkyl halides. masterorganicchemistry.com

Derivatization Reactions of Hexane, 1-(hexyloxy)-5-methyl-

Ethers are generally characterized by their low reactivity, which makes them excellent solvents for many chemical reactions. masterorganicchemistry.commasterorganicchemistry.com However, the ether linkage in Hexane, 1-(hexyloxy)-5-methyl- can be cleaved or modified under specific conditions, leading to a variety of derivatives.

The direct conversion of an ether to an ester through ethanolysis is not a standard transformation. However, a two-step process involving cleavage of the ether followed by esterification of the resulting alcohol can achieve this. Alternatively, certain oxidative methods can directly yield esters from ethers, though this is more common for symmetrical ethers. acs.org

The ether bond of Hexane, 1-(hexyloxy)-5-methyl- is susceptible to cleavage under strongly acidic conditions. masterorganicchemistry.comwikipedia.org This reaction, known as ether hydrolysis, typically requires heating with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The mechanism of cleavage depends on the structure of the ether. Since both alkyl groups attached to the ether oxygen are primary, the cleavage will proceed through an S\textsubscript{N}2 mechanism. masterorganicchemistry.comwikipedia.orglibretexts.org

The first step involves the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether, displacing the alcohol. In the case of Hexane, 1-(hexyloxy)-5-methyl-, this would lead to a mixture of 1-bromohexane and 5-methylhexan-1-ol, and 1-bromopentane (B41390) and 1-hexanol. If an excess of the acid is used, the alcohol products can be further converted to their corresponding alkyl halides. libretexts.org

Ethers are generally resistant to hydrolysis under basic conditions as the alkoxide ion is a poor leaving group. wikipedia.org

The oxidation of ethers can lead to the formation of aldehydes or ketones. acs.orgepa.gov This transformation often involves cleavage of a C-H bond adjacent to the ether oxygen. For Hexane, 1-(hexyloxy)-5-methyl-, oxidation at the α-carbon of the hexyloxy group could potentially yield hexanal, while oxidation at the α-carbon of the 5-methylhexyl group could lead to 5-methylhexanal. The other part of the molecule would be converted to the corresponding alcohol.

Several reagents have been developed for the oxidation of ethers. For example, a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), 2,2,6,6-tetramethylpiperidine (B32323) N-oxy (TEMPO), and a nitrite (B80452) source can catalytically oxidize ethers to carbonyl compounds using molecular oxygen as the terminal oxidant. epa.gov Another method involves the use of calcium hypochlorite (B82951) in aqueous acetonitrile with acetic acid, which has been shown to convert secondary methyl ethers to ketones. acs.org While these methods are general, their specific applicability to Hexane, 1-(hexyloxy)-5-methyl- would require experimental verification.

Further Functionalization Strategies at the Alkyl and Ether Moieties

The chemical structure of Hexane, 1-(hexyloxy)-5-methyl-, featuring two distinct alkyl chains—a linear n-hexyl group and a branched 5-methylhexyl group—connected by an ether linkage, offers several avenues for subsequent chemical modification. These functionalization strategies can be broadly categorized into reactions targeting the alkyl C-H bonds and those aimed at cleaving the C-O-C ether bond. Such modifications are instrumental in synthesizing a variety of derivatives with tailored properties.

Functionalization of the Alkyl Moieties

The saturated alkyl chains of Hexane, 1-(hexyloxy)-5-methyl- can undergo functionalization primarily through free-radical halogenation and direct C-H activation or oxidation. The regioselectivity of these reactions is a critical consideration due to the presence of primary, secondary, and tertiary hydrogens within the molecule.

Free-Radical Halogenation:

Free-radical halogenation, typically using chlorine (Cl₂) or bromine (Br₂) under UV light or with a radical initiator, provides a method to introduce a halogen atom onto the alkyl chains. This process proceeds via a radical chain mechanism, and the site of halogenation is dictated by the relative stability of the radical intermediate formed (tertiary > secondary > primary). studyorgo.comyoutube.comchemistrysteps.com

Bromination: Radical bromination is known for its high selectivity. chemistrysteps.com The reaction overwhelmingly favors the substitution of the most substituted hydrogen atom. In the case of Hexane, 1-(hexyloxy)-5-methyl-, the tertiary hydrogen at the C5 position of the 5-methylhexyl group is the most likely site of bromination. This is because the formation of a tertiary radical is significantly more energetically favorable than the formation of secondary or primary radicals. studyorgo.comchemistrysteps.com Therefore, the major product would be 1-((5-bromo-5-methylhexyl)oxy)hexane. The reaction is less exothermic than chlorination, leading to a transition state that more closely resembles the products, thus amplifying the influence of radical stability on the product distribution. masterorganicchemistry.com

Chlorination: In contrast, radical chlorination is a much less selective process. masterorganicchemistry.comyoutube.com While the tertiary hydrogen at C5 is still the most reactive site, chlorination will also occur at the various secondary positions on both the n-hexyl and 5-methylhexyl chains, as well as at the primary positions, leading to a complex mixture of monochlorinated isomers. youtube.com The high reactivity and exothermic nature of the chlorine radical lead to an earlier transition state that is less sensitive to the stability of the resulting alkyl radical. masterorganicchemistry.com

The presence of the ether oxygen can also influence the regioselectivity of halogenation, particularly at the α-carbons (C1 and C1' adjacent to the oxygen). However, for radical halogenation of alkanes, the primary determinant of regioselectivity remains the stability of the carbon-centered radical.

C-H Activation and Oxidation:

More advanced strategies for alkyl chain functionalization involve transition-metal-catalyzed C-H activation. These methods offer alternative pathways to introduce new functional groups. For instance, electrophotocatalytic methods have been developed for the C-H functionalization of ethers, often showing high regioselectivity for the less-hindered α-position due to steric factors of the catalyst. acs.orgnih.gov

Oxidation of the alkyl chains can also be achieved. While strong oxidation would likely cleave the ether, milder conditions could potentially lead to hydroxylation or ketonization at various positions, with a preference for the more reactive tertiary C-H bond.

Functionalization at the Ether Moiety

The ether linkage itself is the primary site for another class of functionalization reactions, namely ether cleavage.

Acid-Catalyzed Ether Cleavage:

The most common reaction of ethers is their cleavage by strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). chemistrysteps.comlibretexts.orglibretexts.orgmasterorganicchemistry.com Hydrochloric acid (HCl) is generally not effective. libretexts.org The reaction involves the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com The subsequent step is a nucleophilic attack by the halide ion (Br⁻ or I⁻).

The mechanism of this nucleophilic attack, either Sₙ1 or Sₙ2, depends on the nature of the alkyl groups attached to the ether oxygen. chemistrysteps.comlibretexts.orglibretexts.org

In the case of Hexane, 1-(hexyloxy)-5-methyl-, both the n-hexyl and the 5-methylhexyl groups are primary at the point of attachment to the oxygen (C1 and C1'). Ethers with primary alkyl groups react via an Sₙ2 mechanism. libretexts.orglibretexts.orgmasterorganicchemistry.com The halide nucleophile will attack the less sterically hindered carbon atom. Given that both are primary carbons, a mixture of products is likely. However, the 5-methylhexyl group is bulkier further down the chain, which might lead to a slight preference for attack at the n-hexyl group.

The initial products of the cleavage are an alcohol and an alkyl halide. libretexts.orglibretexts.org For example, reaction with one equivalent of HBr could produce 1-bromohexane and 5-methyl-1-hexanol, or 1-bromo-5-methylhexane and 1-hexanol. If an excess of the acid is used, the alcohol formed in the first step will be subsequently converted into the corresponding alkyl halide. libretexts.org Therefore, treatment of Hexane, 1-(hexyloxy)-5-methyl- with excess HBr or HI would be expected to yield a mixture of 1-bromohexane and 1-bromo-5-methylhexane, or 1-iodohexane (B118524) and 1-iodo-5-methylhexane, respectively.

The reaction conditions, such as temperature and concentration of the acid, can be controlled to favor either the initial alcohol and alkyl halide products or the complete cleavage to two alkyl halides. chemistrysteps.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

For Hexane, 1-(hexyloxy)-5-methyl-, with a molecular formula of C13H28O, the expected monoisotopic mass is 200.2140 Da. nih.gov In a MALDI-TOF MS spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ would be expected. Fragmentation analysis, often through collision-induced dissociation (CID), can provide further structural information by breaking down the molecule into smaller, identifiable fragments. researchgate.net This technique is particularly useful for analyzing the chain lengths and end-groups of fatty alcohol ethoxylates and other long-chain polymers. researchgate.net

Table 1: Predicted MALDI-TOF MS Data for Hexane, 1-(hexyloxy)-5-methyl-

Ion SpeciesPredicted m/z
[M+H]⁺201.2218
[M+Na]⁺223.2037
[M+K]⁺239.1777

Note: The data in this table is predicted based on the molecular formula and has not been experimentally confirmed.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The vapor phase IR spectrum of Hexane, 1-(hexyloxy)-5-methyl- is available and provides key insights into its structure. nih.gov

The most characteristic absorption for an ether is the C-O-C stretching vibration, which typically appears as a strong band in the region of 1300-1000 cm⁻¹. spectroscopyonline.comlibretexts.org For saturated aliphatic ethers like Hexane, 1-(hexyloxy)-5-methyl-, a strong, characteristic C-O-C stretching band is expected around 1100 cm⁻¹. spectroscopyonline.comrockymountainlabs.com The spectrum would also exhibit strong C-H stretching vibrations from the numerous methyl and methylene (B1212753) groups in the alkyl chains, typically in the 3000-2850 cm⁻¹ region. orgchemboulder.comlibretexts.org Other expected absorptions include C-H bending vibrations between 1470-1350 cm⁻¹. orgchemboulder.com The absence of a broad absorption around 3300 cm⁻¹ would confirm the lack of a hydroxyl (-OH) group, distinguishing it from an alcohol. nist.gov

Table 2: Key IR Absorption Bands for Hexane, 1-(hexyloxy)-5-methyl-

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850-3000C-H StretchAlkane (CH₂, CH₃)
1450-1470C-H BendAlkane (CH₂)
1370-1380C-H BendAlkane (CH₃)
1070-1150C-O-C StretchEther

Note: This table represents typical IR absorption ranges for the functional groups present in the compound.

Applications and Advanced Materials Research Incorporating Hexane, 1 Hexyloxy 5 Methyl Structural Motifs Excluding Medical/pharmaceutical

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Currently, there is a lack of specific documented evidence for the use of Hexane, 1-(hexyloxy)-5-methyl-, as a key intermediate in the synthesis of complex organic molecules. However, ethers, in general, are fundamental building blocks in organic synthesis. youtube.com The Williamson ether synthesis, acid-catalyzed dehydration of alcohols, and alkoxymercuration-demercuration of alkenes are common methods for their preparation. youtube.com

The structure of Hexane, 1-(hexyloxy)-5-methyl-, with its ether linkage and alkyl chains, could potentially be modified through various reactions. For instance, cleavage of the ether bond, though generally requiring harsh conditions, could yield alcohol and alkyl halide precursors for further transformations. The alkyl portions of the molecule could also undergo functionalization, although their relatively unreactive nature makes this challenging without the introduction of more reactive functional groups.

Integration in Optoelectronic Materials

There is no research to indicate that Hexane, 1-(hexyloxy)-5-methyl-, exhibits liquid crystalline properties. Molecules that form liquid crystal phases typically possess rigid, anisotropic structures, often containing aromatic rings and long alkyl chains. wikipedia.orglibretexts.org These structural features lead to the orientational order characteristic of liquid crystals. libretexts.org

Hexane, 1-(hexyloxy)-5-methyl-, is a flexible, non-planar molecule. While it possesses alkyl chains, it lacks the rigid core necessary to promote the formation of mesophases. The free rotation around its single bonds would prevent the long-range orientational ordering required for liquid crystalline behavior.

Specific research on the use of Hexane, 1-(hexyloxy)-5-methyl-, in OLEDs or as an emissive material is not available. Emissive materials in OLEDs are typically complex organic molecules with extensive conjugation, often containing aromatic and heterocyclic rings, which facilitate light emission upon electronic excitation.

Hexane, 1-(hexyloxy)-5-methyl-, is a saturated aliphatic ether and lacks the necessary electronic structure (i.e., a chromophore) to be an emissive material in the visible region of the electromagnetic spectrum. It does not absorb light in the UV-visible range and therefore cannot be used as a primary component in the emissive layer of an OLED. However, similar simple ether structures could potentially be used as non-emissive host materials or as side chains on emissive polymers to improve solubility and film-forming properties.

Chemical Sensor Development and Anion Detection

There is no evidence to suggest that Hexane, 1-(hexyloxy)-5-methyl-, has been investigated for use in chemical sensor development or anion detection. Anion sensors typically rely on specific binding interactions between the host molecule and the target anion. nih.gov These interactions often involve hydrogen bonding, electrostatic interactions, or Lewis acid-base interactions. johnshopkins.eduresearcher.life

The ether oxygen in Hexane, 1-(hexyloxy)-5-methyl-, has lone pairs of electrons and could theoretically act as a very weak hydrogen bond acceptor. However, its simple, flexible structure and lack of pre-organized binding sites make it a poor candidate for a selective anion receptor. More sophisticated molecules, often macrocyclic or containing multiple hydrogen bond donors, are generally required for effective anion sensing. nih.gov

Applications in Polymer Science and Materials Engineering (e.g., as a monomer or building block for functional polymers)

There are no published studies on the use of Hexane, 1-(hexyloxy)-5-methyl-, as a monomer or building block for functional polymers. Ethers can be incorporated into polymer backbones, as seen in poly(ether ether ketone) (PEEK), a high-performance thermoplastic. mdpi.com Additionally, cyclic ethers can undergo ring-opening polymerization to form polyethers. acs.org

Hexane, 1-(hexyloxy)-5-methyl-, is a saturated, non-cyclic ether and therefore cannot undergo ring-opening polymerization. To be used as a monomer in step-growth polymerization, it would need to be functionalized with reactive groups, such as hydroxyls, amines, or carboxylic acids, at its termini. In its current form, it is not a suitable monomer for the synthesis of functional polymers.

Comparative Analysis and Structure Activity/property Relationships in Alkyl Ethers

Influence of Alkyl Chain Length and Branching on Chemical Reactivity

The chemical reactivity of ethers is profoundly influenced by the length and branching of their alkyl substituents. In the case of Hexane, 1-(hexyloxy)-5-methyl-, the presence of two hexyl chains, one of which is branched, dictates its reactivity profile, particularly in reactions such as acidic cleavage and autoxidation.

Generally, the cleavage of ethers by strong acids like HBr or HI proceeds via nucleophilic substitution, following either an S(_N)1 or S(_N)2 mechanism. The pathway is largely determined by the stability of the potential carbocation intermediates that can be formed. For ethers with primary alkyl groups, the reaction typically follows an S(_N)2 pathway where the halide ion attacks the less sterically hindered carbon atom. In contrast, if a tertiary carbocation can be formed upon cleavage, the reaction is more likely to proceed through an S(_N)1 mechanism. libretexts.orgmasterorganicchemistry.com

In Hexane, 1-(hexyloxy)-5-methyl-, both alkyl groups attached to the oxygen atom are derived from primary alcohols (1-hexanol and 5-methyl-1-hexanol). Therefore, acidic cleavage is expected to proceed via an S(_N)2 mechanism. The nucleophilic attack of a halide ion will occur at the less sterically hindered α-carbon of the two hexyl groups. The methyl branch at the 5-position is distant from the ether linkage and thus exerts minimal steric hindrance at the reaction center.

Another aspect of ether reactivity is autoxidation, the reaction with atmospheric oxygen to form explosive peroxides. The rate of this process is influenced by the stability of the radical intermediate formed by hydrogen abstraction from a carbon atom adjacent to the ether oxygen. Branching on the α-carbon can accelerate this process by forming a more stable tertiary radical. However, in Hexane, 1-(hexyloxy)-5-methyl-, the branching is remote from the ether oxygen, so its influence on autoxidation is likely to be less pronounced compared to ethers with branching at the α-position.

Effect of Ether Linkage on Molecular Conformation and Dynamics

The ether linkage (C-O-C) in Hexane, 1-(hexyloxy)-5-methyl- introduces a bent geometry to the molecule, with a bond angle of approximately 112° in simple ethers, which is slightly larger than the tetrahedral angle due to the steric repulsion between the alkyl groups. youtube.com This C-O-C bond, along with the numerous C-C single bonds in the hexyl chains, allows for a high degree of conformational flexibility.

The ether oxygen, with its two lone pairs of electrons, can act as a hydrogen bond acceptor. This can influence the molecule's conformation in the presence of protic solvents or other hydrogen bond donors. libretexts.org The flexibility of the alkyl chains allows the ether oxygen to be sterically accessible for such interactions. The dynamics of the molecule will involve rapid rotations around the C-C and C-O bonds at room temperature, leading to a multitude of interconverting conformers.

Comparison with Related Alkyl Hexane Isomers (e.g., Hexane, 1-(hexyloxy)-2-methyl-)

A comparative analysis of Hexane, 1-(hexyloxy)-5-methyl- with its structural isomer, Hexane, 1-(hexyloxy)-2-methyl-, highlights the significant impact of the position of the methyl branch on the molecule's properties. While both isomers share the same molecular formula (C₁₃H₂₈O) and molecular weight, the placement of the methyl group closer to the ether linkage in the 2-methyl isomer introduces notable differences. nih.govnih.gov

PropertyHexane, 1-(hexyloxy)-5-methyl-Hexane, 1-(hexyloxy)-2-methyl-
Molecular Formula C₁₃H₂₈OC₁₃H₂₈O
Molecular Weight 200.36 g/mol 200.36 g/mol
IUPAC Name 1-(Hexyloxy)-5-methylhexane1-(Hexyloxy)-2-methylhexane
CAS Number 74421-19-5Not available
Predicted Boiling Point Not availableNot available
Predicted Density Not availableNot available
Predicted Flash Point Not availableNot available
Predicted Refractive Index Not availableNot available

Note: The data in this table is based on computed values from PubChem and may not reflect experimental values.

The primary difference between these two isomers lies in the steric environment around the ether oxygen. In Hexane, 1-(hexyloxy)-2-methyl-, the methyl group at the 2-position provides significant steric hindrance near the ether linkage. This increased steric bulk would be expected to have several consequences:

Chemical Reactivity: The rate of reactions involving nucleophilic attack at the α-carbon of the 2-methylhexyl group, such as in acidic cleavage, would be significantly slower for the 2-methyl isomer compared to the 5-methyl isomer due to increased steric hindrance. libretexts.org Similarly, in the Williamson ether synthesis, using 2-methyl-1-hexanol to form this ether would be less efficient than using 5-methyl-1-hexanol (B128172). byjus.commasterorganicchemistry.com

Physical Properties: The boiling point of Hexane, 1-(hexyloxy)-2-methyl- is likely to be lower than that of its 5-methyl isomer. Increased branching near the center of a molecule generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals interactions, resulting in a lower boiling point.

Molecular Conformation: The steric clash between the methyl group and the n-hexyl chain in the 2-methyl isomer would restrict rotation around the C-O bond more significantly than in the 5-methyl isomer, leading to a different set of preferred conformations.

Structure-Property Relationships in Synthetic Applications (e.g., solvent properties, intermediate utility)

Ethers are widely used as solvents in organic synthesis due to their relative inertness and ability to dissolve a wide range of nonpolar and polar aprotic compounds. solubilityofthings.comlibretexts.org The structure of Hexane, 1-(hexyloxy)-5-methyl- suggests several properties relevant to its potential use as a solvent. The two long alkyl chains make it a non-polar, lipophilic solvent, suitable for dissolving other non-polar substances like fats, oils, and waxes. Its predicted high boiling point would make it suitable for reactions requiring elevated temperatures.

However, the branched nature of one of the alkyl chains could influence its solvent properties. The methyl group might slightly decrease the solvent's ability to pack efficiently, potentially affecting its viscosity and solvating power for certain solutes compared to its linear isomer, dihexyl ether. The ether oxygen's ability to act as a hydrogen bond acceptor allows it to solvate cations, which can be advantageous in certain reactions, such as those involving Grignard reagents or other organometallic compounds.

As a synthetic intermediate, Hexane, 1-(hexyloxy)-5-methyl- could be prepared via the Williamson ether synthesis, reacting sodium 1-hexoxide with 1-chloro-5-methylhexane (B1294878), or sodium 5-methyl-1-hexoxide with 1-chlorohexane. The latter would likely be more efficient due to the primary nature of the alkyl halide. byjus.commasterorganicchemistry.com The ether itself is relatively unreactive, with the C-O bond being the most likely site for further transformation, primarily through acidic cleavage to yield the corresponding alcohols and alkyl halides. libretexts.orgmasterorganicchemistry.com The specific branching pattern could be exploited in syntheses where a bulky, non-polar protecting group for an alcohol is required.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthesis Methods for Hexane, 1-(hexyloxy)-5-methyl-

The chemical industry is increasingly shifting towards green chemistry principles to minimize environmental impact. alfa-chemistry.com For a compound like Hexane, 1-(hexyloxy)-5-methyl-, future research will likely focus on developing more sustainable and efficient synthesis methods.

A primary area of exploration is the use of renewable feedstocks . wordpress.com Traditionally, the synthesis of ethers relies on petroleum-based starting materials. wordpress.com Future methodologies could involve sourcing the requisite alcohol (e.g., 5-methyl-1-hexanol) and alkyl halide or other precursors from biomass. wordpress.compharmafeatures.com Biomass, which includes materials from plants and other living organisms, offers a renewable alternative to finite fossil fuels. pharmafeatures.comreagent.co.uk The conversion of biomass into valuable chemical building blocks is a key area of research that could provide sustainable pathways to the precursors of Hexane, 1-(hexyloxy)-5-methyl-. pharmafeatures.com

Another avenue is the adoption of more environmentally friendly reaction conditions. This includes the use of greener solvents, or ideally, solvent-free reaction systems. google.com For instance, a method for the synthesis of ether compounds using aldehyde and silane (B1218182) as starting materials in a solvent-free system under the action of a monovalent silver salt has been developed, which is described as green and efficient. google.com Such approaches reduce waste and the environmental hazards associated with many traditional organic solvents.

Exploration of New Catalytic Systems for Etherification

The synthesis of ethers, including the well-established Williamson ether synthesis, is continually being refined through the development of novel catalytic systems. wikipedia.orgnumberanalytics.com These advancements aim to improve reaction efficiency, selectivity, and sustainability. numberanalytics.com

Heterogeneous catalysts are a significant area of focus. Unlike homogeneous catalysts, which exist in the same phase as the reactants, heterogeneous catalysts are in a different phase (typically a solid catalyst with liquid or gas reactants), making them easier to separate from the reaction mixture and reuse. alfa-chemistry.com This aligns with the principles of green chemistry by minimizing waste. alfa-chemistry.com

Phase-transfer catalysis (PTC) is another important technique, particularly for reactions involving reactants that are insoluble in the same solvent. wikipedia.orgacs.org In the context of ether synthesis, a phase-transfer catalyst can facilitate the reaction between a water-soluble nucleophile and an organic-soluble alkyl halide, often allowing for milder reaction conditions and eliminating the need for anhydrous solvents. acs.org

Recently, enzyme-inspired catalysts have emerged as a promising frontier. illinois.edusciencedaily.com Researchers have developed small-molecule catalysts that mimic the way enzymes bring reactants together in a specific orientation. illinois.edusciencedaily.com This approach can lead to highly selective reactions under mild conditions, potentially enabling the synthesis of complex ethers that are difficult to produce with traditional methods. illinois.edusciencedaily.com

Table 1: Emerging Catalytic Systems for Ether Synthesis

Catalytic SystemDescriptionPotential Advantages for Synthesizing Hexane, 1-(hexyloxy)-5-methyl-
Heterogeneous CatalystsCatalysts in a different phase from the reactants, often solid catalysts with liquid or gas reactants.Easier separation and recycling of the catalyst, leading to reduced waste and lower process costs.
Phase-Transfer Catalysis (PTC)Facilitates reactions between reactants in different phases (e.g., aqueous and organic).Allows for the use of a wider range of reaction conditions and starting materials, potentially under milder conditions. acs.org
Enzyme-Inspired CatalystsSmall-molecule catalysts designed to mimic the active sites of enzymes, bringing reactants together in a precise orientation. illinois.edusciencedaily.comHigh selectivity and efficiency under mild conditions, enabling the synthesis of complex or sterically hindered ethers. illinois.edusciencedaily.com

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Understanding and optimizing the synthesis of Hexane, 1-(hexyloxy)-5-methyl- can be significantly enhanced by monitoring the reaction in real-time. Advanced spectroscopic techniques allow chemists to observe the progress of a reaction as it happens, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates or by-products. mt.commt.comperkinelmer.com

In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for this purpose. mt.commt.com By inserting a probe directly into the reaction vessel, FTIR can track the concentration of reactants, products, and intermediates in real time. mt.commt.com This data can be used to determine reaction rates and optimize conditions to maximize yield and minimize impurities. mt.commt.comperkinelmer.com

Raman spectroscopy is another valuable technique for in situ reaction monitoring. irdg.orgnumberanalytics.com It is particularly useful for monitoring reactions in aqueous solutions and can provide complementary information to FTIR. irdg.org The ability to monitor reactions non-invasively and in real time makes Raman a powerful tool for understanding and controlling chemical processes. irdg.org

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

TechniquePrincipleApplication in the Synthesis of Hexane, 1-(hexyloxy)-5-methyl-
In situ FTIR SpectroscopyMeasures the absorption of infrared light by molecules, providing a "fingerprint" of the chemical species present. mt.commt.comReal-time tracking of reactant consumption and product formation to determine reaction kinetics and optimize conditions. mt.commt.comperkinelmer.com
Raman SpectroscopyMeasures the inelastic scattering of monochromatic light, providing information about the vibrational modes of molecules. numberanalytics.comNon-invasive, real-time monitoring of the reaction to understand the mechanism and identify intermediates. irdg.orgnumberanalytics.com

Computational Modeling for Predictive Material Design

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules like Hexane, 1-(hexyloxy)-5-methyl- before they are even synthesized. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into reaction mechanisms, molecular structures, and material properties.

DFT can be used to study the energetics of different reaction pathways, helping to identify the most favorable conditions for synthesizing a target molecule. acs.orgcoe.eduacs.org For example, DFT calculations could be used to investigate the mechanism of etherification to form Hexane, 1-(hexyloxy)-5-methyl-, providing a deeper understanding of the catalytic process. acs.org

MD simulations, on the other hand, can be used to model the behavior of molecules over time. rsc.org This can be useful for predicting physical properties such as boiling point, viscosity, and solubility, which are important for potential applications. For instance, MD simulations could be used to understand how Hexane, 1-(hexyloxy)-5-methyl- would behave as a solvent or in a cosmetic formulation. rsc.org

By using these computational tools, researchers can screen potential candidate molecules and prioritize synthetic efforts, saving time and resources.

Discovery of Novel Non-Medical Applications of Alkyl Ether Compounds

Alkyl ethers are versatile compounds with a wide range of industrial applications. ck12.orgyoutube.com While the specific applications of Hexane, 1-(hexyloxy)-5-methyl- have not been extensively explored, its chemical structure suggests several potential uses that could be investigated in future research.

One of the most common applications of ethers is as solvents . alfa-chemistry.comck12.orgyoutube.com Their relatively low reactivity and ability to dissolve a wide range of organic compounds make them suitable for use in chemical reactions, extractions, and cleaning applications. alfa-chemistry.comontosight.aigoogle.com The long alkyl chains in Hexane, 1-(hexyloxy)-5-methyl- might make it a good solvent for nonpolar substances.

The pleasant smell of many ethers also leads to their use in the perfume and fragrance industry . ck12.org It is plausible that Hexane, 1-(hexyloxy)-5-methyl- could possess desirable scent characteristics.

Furthermore, some alkyl ethers are used in cosmetics as skin-conditioning agents and emulsifiers. cir-safety.orgnih.govcir-safety.org The safety of various alkyl PEG/PPG ethers for use in cosmetics has been assessed, and given its structure, Hexane, 1-(hexyloxy)-5-methyl- could potentially be explored for similar applications. cir-safety.orgcir-safety.org

Table 3: Potential Non-Medical Applications of Alkyl Ethers

Application AreaFunction of Alkyl EthersPotential Relevance to Hexane, 1-(hexyloxy)-5-methyl-
Industrial SolventsDissolving a wide range of organic compounds for reactions, extractions, and cleaning. alfa-chemistry.comontosight.aigoogle.comThe nonpolar nature of the long alkyl chains may make it a suitable solvent for specific applications.
FragrancesContributing to the scent profile of perfumes and other scented products. ck12.orgCould be investigated for unique and desirable fragrance properties.
CosmeticsActing as skin-conditioning agents, emulsifiers, and surfactants. cir-safety.orgnih.govcir-safety.orgIts chemical structure is similar to other alkyl ethers used in cosmetic formulations. cir-safety.orgcir-safety.org
Fuel AdditivesImproving the combustion properties of gasoline and diesel. ontosight.aiCould be evaluated for its potential to enhance fuel performance.

Investigation of Environmental Fate and Transformation Pathways

A key area of investigation would be biodegradation . This involves studying how microorganisms in soil and water break down the compound. The rate and extent of biodegradation would determine the persistence of Hexane, 1-(hexyloxy)-5-methyl- in the environment.

Finally, understanding the potential for hydrolysis of the ether bond under various environmental conditions would also be relevant. While ethers are generally stable, their cleavage can be catalyzed by strong acids. libretexts.org Investigating the likelihood of such reactions occurring in the environment would provide a more complete picture of the compound's environmental fate.

Conclusion

Summary of Key Research Findings and Methodological Advances

Currently, dedicated research focusing solely on Hexane, 1-(hexyloxy)-5-methyl- is not prominent in publicly available scientific literature. However, based on the vast body of knowledge concerning ether synthesis, the most probable and efficient laboratory-scale preparation of this compound would be the Williamson ether synthesis . numberanalytics.comnumberanalytics.commasterorganicchemistry.comorganicchemistrytutor.combyjus.com This well-established SN2 reaction would involve the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comorganicchemistrytutor.combyjus.com

Two primary synthetic pathways can be postulated:

The reaction of sodium 5-methylhexoxide (derived from 5-methyl-1-hexanol) with 1-bromohexane (B126081).

The reaction of sodium hexoxide (derived from 1-hexanol) with 1-bromo-5-methylhexane (B1585216).

Both routes are expected to yield the desired ether, with the choice of reactants likely being dictated by the availability and cost of the starting materials. byjus.com Advances in ether synthesis, such as the use of phase-transfer catalysts or microwave-assisted reactions, could potentially enhance the efficiency and yield of these preparations. numberanalytics.comorgchemres.org

The physicochemical properties of Hexane, 1-(hexyloxy)-5-methyl- can be inferred from the general characteristics of long-chain aliphatic ethers. These compounds are typically non-polar, colorless liquids with relatively low boiling points compared to alcohols of similar molecular weight, due to the absence of intermolecular hydrogen bonding. numberanalytics.combyjus.combritannica.comlibretexts.org The presence of the branched methyl group in the 5-position of the hexyl chain may slightly lower the boiling point and viscosity compared to its linear isomer, 1-(hexyloxy)hexane, due to less efficient packing of the molecules.

Interactive Data Table: Predicted Physicochemical Properties of Hexane, 1-(hexyloxy)-5-methyl-

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C13H28O-
Molecular Weight 200.36 g/mol -
Appearance Colorless liquidGeneral property of aliphatic ethers numberanalytics.combyjus.com
Odor Mild, characteristic ether-likeGeneral property of aliphatic ethers numberanalytics.com
Boiling Point Lower than corresponding alcohols, slightly lower than linear isomerAbsence of H-bonding; effect of branching libretexts.org
Solubility in Water LowNon-polar nature britannica.comlibretexts.org
Solubility in Organic Solvents High"Like dissolves like" principle solubilityofthings.com
Reactivity Generally low, susceptible to autoxidation to form peroxidesStability of the ether linkage byjus.comlibretexts.org

Significance of Hexane, 1-(hexyloxy)-5-methyl- in Modern Organic Chemistry Research

The significance of Hexane, 1-(hexyloxy)-5-methyl- in contemporary organic chemistry research lies in its potential as a specialty solvent and a building block for more complex molecules. Aliphatic ethers are valued for their lack of reactivity and their ability to dissolve a wide range of non-polar and moderately polar compounds, making them useful media for chemical reactions. britannica.comsolubilityofthings.comck12.org The branched structure of this particular ether could impart unique solvency properties, potentially offering advantages in specific applications where fine-tuning of solvent polarity and viscosity is required.

Furthermore, long-chain ethers can be used as intermediates in the synthesis of various organic compounds. numberanalytics.com The ether linkage is generally stable, allowing for chemical modifications at other parts of the molecule. byjus.com The presence of both a straight-chain and a branched alkyl group in Hexane, 1-(hexyloxy)-5-methyl- provides two distinct hydrophobic regions, which could be of interest in the study of self-assembling systems or as a component in the synthesis of surfactants or other amphiphilic molecules.

Outlook for Future Research and Industrial Relevance

The future research landscape for Hexane, 1-(hexyloxy)-5-methyl- and similar branched aliphatic ethers is promising and could focus on several key areas:

Detailed Physicochemical Characterization: There is a clear need for empirical studies to determine the precise boiling point, viscosity, density, and solvent parameters of this compound. This data would be invaluable for assessing its potential in various applications.

Exploration of Synthetic Methodologies: While the Williamson ether synthesis is a reliable method, research into more sustainable and atom-economical synthetic routes, potentially utilizing green chemistry principles, would be beneficial. labinsights.nl

Industrial Applications: The properties of long-chain aliphatic hydrocarbons and ethers suggest potential industrial relevance in several sectors:

Specialty Solvents: Its low polarity and potentially low viscosity could make it a suitable solvent in paints, coatings, adhesives, and cleaning agents. ciscochem.comunivarsolutions.com

Lubricants and Plasticizers: The long alkyl chains suggest it could be investigated as a base oil or an additive in lubricant formulations, or as a plasticizer for certain polymers. univarsolutions.comacs.org

Fuel Additives: Some ethers are used as gasoline additives to improve combustion and reduce emissions. ck12.org While less common for higher molecular weight ethers, this remains a theoretical possibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 1-(hexyloxy)-5-methylhexane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Williamson etherification, where a hexyloxy group is introduced via nucleophilic substitution. For example, reacting 5-methylhexanol with hexyl bromide under alkaline conditions (e.g., K₂CO₃ in dimethylformamide at 110–120°C) can yield the target compound. Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity . Characterization via GC-MS or NMR (e.g., distinguishing methyl and hexyloxy proton environments) is critical for purity assessment.

Q. How can structural ambiguities in 1-(hexyloxy)-5-methylhexane be resolved using spectroscopic techniques?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can differentiate between regioisomers (e.g., distinguishing 5-methyl vs. 4-methyl substitution). For example, irradiation of the methyl group at position 5 will show NOE correlations with adjacent protons, while IR spectroscopy can confirm ether linkage (C-O-C stretch at ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula (C₁₃H₂₈O) .

Q. What are the common applications of 1-(hexyloxy)-5-methylhexane in organic synthesis?

  • Methodological Answer : This compound serves as a hydrophobic spacer or solvent in reactions requiring non-polar environments. For instance, it can stabilize radical intermediates in polymerization or act as a co-solvent in phase-transfer catalysis. Its branched structure reduces crystallinity, making it useful in liquid-phase synthesis .

Advanced Research Questions

Q. How does the hexyloxy substituent influence conformational dynamics in solvent systems, and what computational methods validate these observations?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like Gaussian or GROMACS can model torsional angles (e.g., dihedral angles between hexyloxy and methyl groups). Experimental validation via temperature-dependent NMR in solvents like hexane (dielectric constant ~1.9) reveals restricted rotation due to steric hindrance, consistent with IEFPCM solvent model predictions .

Q. What strategies address conflicting solubility data for 1-(hexyloxy)-5-methylhexane in polar vs. non-polar solvents?

  • Methodological Answer : Systematic solubility studies using Hansen solubility parameters (HSPs) can resolve discrepancies. For example, discrepancies in aqueous solubility may arise from trace impurities (e.g., unreacted alcohols). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by Karl Fischer titration ensures anhydrous conditions .

Q. How can regioselectivity challenges in etherification reactions involving 5-methylhexanol derivatives be mitigated?

  • Methodological Answer : Steric directing groups (e.g., bulky bases like DBU) or microwave-assisted synthesis can enhance regioselectivity. For example, microwave irradiation (100–150°C, 30 min) reduces side reactions like elimination, as evidenced by reduced alkene formation in GC analysis .

Q. What are the limitations of using 1-(hexyloxy)-5-methylhexane in enantioselective catalysis, and how can chiral auxiliaries improve outcomes?

  • Methodological Answer : The compound’s lack of inherent chirality limits direct use in asymmetric catalysis. However, derivatization with chiral ligands (e.g., BINOL or Evans auxiliaries) can induce asymmetry. Circular dichroism (CD) spectroscopy and HPLC with chiral columns (e.g., Chiralpak AD-H) validate enantiomeric excess .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.